Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate
Brand Name: Vulcanchem
CAS No.: 130506-36-4
VCID: VC21190076
InChI: InChI=1S/C16H22O10/c1-6-7-22-16-14(25-10(4)19)12(24-9(3)18)11(23-8(2)17)13(26-16)15(20)21-5/h6,11-14,16H,1,7H2,2-5H3/t11-,12+,13+,14-,16-/m1/s1
SMILES: CC(=O)OC1C(C(OC(C1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C
Molecular Formula: C16H22O10
Molecular Weight: 374.34 g/mol

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate

CAS No.: 130506-36-4

Cat. No.: VC21190076

Molecular Formula: C16H22O10

Molecular Weight: 374.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate - 130506-36-4

Specification

CAS No. 130506-36-4
Molecular Formula C16H22O10
Molecular Weight 374.34 g/mol
IUPAC Name methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxane-2-carboxylate
Standard InChI InChI=1S/C16H22O10/c1-6-7-22-16-14(25-10(4)19)12(24-9(3)18)11(23-8(2)17)13(26-16)15(20)21-5/h6,11-14,16H,1,7H2,2-5H3/t11-,12+,13+,14-,16-/m1/s1
Standard InChI Key ZMKKPVNDESHQBT-WZYWGQKZSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C
SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C
Canonical SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator